5-氨基-2,6-二氯嘧啶-4-羧酸甲酯

描述

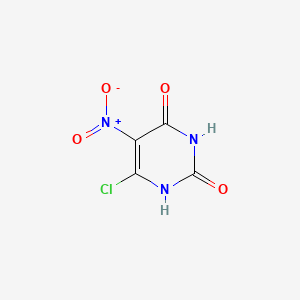

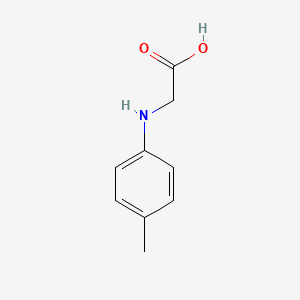

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (MDPC) is a compound that has been studied extensively for its potential applications in scientific research. It is an organochlorine compound that belongs to the class of pyrimidine-4-carboxylates, and is a derivative of the pyrimidine family. MDPC has a wide range of applications in scientific research due to its unique properties and chemical structure.

科学研究应用

Synthesis of Bicyclic 6 + 6 Systems

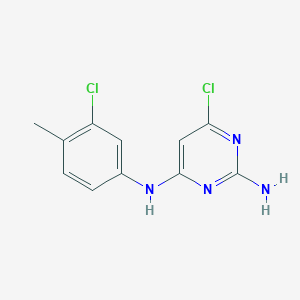

“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are types of bicyclic [6 + 6] systems and have significant biological applications . The chemistry of these compounds has been applied on a large scale in the medical and pharmaceutical fields .

Synthesis of DNA–PK Inhibitor AZD7648

This compound plays a crucial role in the synthesis of the DNA–PK inhibitor AZD7648 . AZD7648 is a highly selective DNA–PK inhibitor developed by AstraZeneca and is currently in clinical phase I/IIa trials for the treatment of advanced solid tumors and adult soft tissue sarcomas .

Synthesis of Disubstituted Pyrimidines

“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used as a starting reagent for the synthesis of disubstituted pyrimidines . This process involves tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

This compound is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling . Biarylpyrimidines have various applications in medicinal chemistry due to their bioactive properties.

Synthesis of Diuretic Agents

“Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate” is used in the synthesis of aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . The products of this synthesis have applications as diuretic agents .

Crystal Growth Studies

This compound is used in crystal growth studies . Understanding the crystal growth of such compounds can provide valuable insights into their physical and chemical properties, which can further expand their potential applications.

属性

IUPAC Name |

methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKZBDOQIWZNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291861 | |

| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

CAS RN |

502184-51-2 | |

| Record name | methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)